molecular formula C16H19BrN4O B1498908 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine CAS No. 885952-24-9

4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine

Cat. No. B1498908
CAS RN: 885952-24-9
M. Wt: 363.25 g/mol
InChI Key: FBCSAWNCWAURAD-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine, also known as BMBP, is a novel pyrimidine derivative that has been gaining attention in the field of medicinal chemistry due to its potential therapeutic applications. BMBP has been found to exhibit potent activity against a range of diseases, including cancer, inflammation, and infectious diseases.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine is not fully understood, but studies have suggested that it may act by inhibiting key enzymes or signaling pathways involved in disease progression. For example, 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine may prevent cancer cells from dividing and proliferating. 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and physiological effects:
4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine has been found to have a range of biochemical and physiological effects, depending on the disease being targeted. In cancer cells, 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine has been found to induce apoptosis and inhibit tumor growth. Inflammatory cells, 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine has been found to reduce the production of pro-inflammatory cytokines and inhibit the activity of inflammatory enzymes. In microbial cells, 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine has been found to disrupt cell membrane integrity and inhibit key metabolic processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine for lab experiments is its potent activity against a range of diseases, making it a promising candidate for further study. Additionally, 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine is relatively easy to synthesize and can be produced in large quantities, making it readily available for experimentation. However, one limitation of 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine is its relatively low solubility in water, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine. One area of interest is the development of 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine derivatives with improved solubility and bioavailability, which may enhance its therapeutic potential. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine and its potential applications in a range of diseases. Finally, clinical trials are needed to determine the safety and efficacy of 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine in humans, which will be essential for its eventual use as a therapeutic agent.

Scientific Research Applications

4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine has been the subject of extensive research in recent years due to its potential therapeutic applications. Studies have shown that 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine exhibits potent anti-cancer activity, with the ability to induce apoptosis and inhibit tumor growth in a variety of cancer cell lines. Additionally, 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine has been found to exhibit anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine has also been shown to possess antimicrobial activity, with the ability to inhibit the growth of a range of bacteria and fungi.

properties

IUPAC Name

5-bromo-2-(4-methylpiperazin-1-yl)-4-phenylmethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4O/c1-20-7-9-21(10-8-20)16-18-11-14(17)15(19-16)22-12-13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCSAWNCWAURAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C(=N2)OCC3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654743
Record name 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine

CAS RN

885952-24-9
Record name 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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